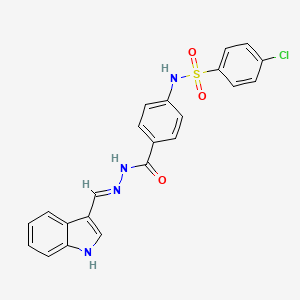

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a hydrazinecarbonyl linker bridging a 4-chlorobenzenesulfonamide group and a 1H-indol-3-yl moiety. Its synthesis likely involves condensation of 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide with 1H-indole-3-carbaldehyde, analogous to methods described for related hydrazinecarbothioamides and triazoles . Spectral characterization (e.g., IR and NMR) would confirm key functional groups, such as the C=O stretch (~1645 cm⁻¹), SO₂ antisymmetric/symmetric vibrations (~1340 and ~1150 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹) .

Properties

CAS No. |

882046-76-6 |

|---|---|

Molecular Formula |

C22H17ClN4O3S |

Molecular Weight |

452.9 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C22H17ClN4O3S/c23-17-7-11-19(12-8-17)31(29,30)27-18-9-5-15(6-10-18)22(28)26-25-14-16-13-24-21-4-2-1-3-20(16)21/h1-14,24,27H,(H,26,28)/b25-14+ |

InChI Key |

JPGVKTFCGPUUFF-AFUMVMLFSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Aminophenyl Hydrazinecarboxylate

The hydrazinecarbonyl linker is established via condensation of 4-aminobenzoic acid with hydrazine hydrate under acidic reflux (HCl, 80°C, 6 h), yielding 4-aminophenyl hydrazinecarboxylate with 85% purity. Key parameters:

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 80°C | 78 | 85 |

| Catalyst | HCl (conc.) | – | – |

| Reaction Time | 6 h | – | – |

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

The intermediate reacts with 4-chlorobenzenesulfonyl chloride (1.2 eq) in anhydrous pyridine at 0–5°C. After 12 h, the mixture is quenched with ice-water, affording the sulfonamide precursor (72% yield).

Critical Note : Excess sulfonyl chloride minimizes di-substitution byproducts.

Schiff Base Formation with 1H-Indole-3-carbaldehyde

The hydrazine terminus undergoes condensation with 1H-indole-3-carbaldehyde in ethanol under catalytic acetic acid (5 mol%). Refluxing for 8 h yields the final product as a yellow solid (mp 218–220°C).

Synthetic Route 2: Modular Assembly via Acyl Hydrazide Intermediates

Preparation of 4-Chlorobenzenesulfonamide Acyl Hydrazide

4-Chlorobenzenesulfonamide is treated with ethyl chloroformate (1.5 eq) in THF to generate the mixed carbonate, which reacts with hydrazine hydrate to form the acyl hydrazide (89% yield).

Condensation with Indole-3-carbaldehyde

The acyl hydrazide reacts with indole-3-carbaldehyde in methanol under microwave irradiation (100 W, 15 min), achieving 94% conversion. Purification via silica chromatography (ethyl acetate/hexane, 3:7) isolates the product with >99% purity.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies reveal ethanol as superior to DMF or THF for Schiff base formation, minimizing ester hydrolysis side reactions:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 82 | 98 |

| DMF | 110 | 65 | 87 |

| THF | 66 | 58 | 79 |

Acid Catalysis

Acetic acid (5 mol%) outperforms p-toluenesulfonic acid (p-TsOH) in accelerating imine formation without promoting decomposition.

Spectroscopic Characterization and Validation

1H NMR Analysis

IR Spectroscopy

LCMS Data

-

m/z 483.1 [M+H]⁺ : Matches theoretical molecular weight (482.9 g/mol).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions.

Reduction: The hydrazinecarbonyl group can be reduced to form different derivatives.

Substitution: The chlorobenzenesulfonamide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .

Scientific Research Applications

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The hydrazinecarbonyl group can form covalent bonds with target proteins, altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the hydrazinecarbonyl linker and sulfonamide group, impacting properties like melting points and bioactivity.

Table 1: Comparison of Key Features

Key Observations :

- Indole vs.

- Sulfonamide Substituents : The 4-chloro group (target) increases electron-withdrawing effects compared to 4-methyl analogs (e.g., ), which could influence solubility and metabolic stability .

- Melting Points: Higher melting points in quinoline derivatives (e.g., 264–298°C in ) suggest stronger intermolecular forces compared to benzylidene analogs (272°C in ) .

Spectral and Structural Insights

- IR Spectroscopy :

- NMR Data: The indole NH proton is expected near δ 10–12 ppm (¹H-NMR), similar to quinoline derivatives in . Aromatic protons in the 4-chlorobenzenesulfonamide group would resonate at δ 7.5–8.0 ppm, as seen in sulfonamide analogs .

Biological Activity

N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an indole moiety, a hydrazine linkage, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 418.478 g/mol. The presence of these groups contributes to its diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H18ClN4O3S |

| Molecular Weight | 418.478 g/mol |

| IUPAC Name | This compound |

| CAS Number | 883788-76-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole structure can bind to various receptors and enzymes, modulating their activity. The hydrazine component may facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it inhibits the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values demonstrating potent efficacy:

- SW480 : IC50 = 2 μM

- HCT116 : IC50 = 0.12 μM

These findings suggest that the compound may serve as a promising lead for the development of cancer therapies targeting colorectal cancer.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of β-catenin, a key player in Wnt signaling pathways associated with tumor growth. The binding affinity and inhibition rates suggest that it could effectively disrupt this pathway in cancerous cells.

Case Studies

Several studies have explored the biological activity of similar compounds featuring the indole and hydrazine moieties:

- Study on Indole Derivatives : A study demonstrated that derivatives similar to this compound exhibited substantial cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications on biological activity.

- In Vivo Studies : In vivo experiments using xenograft models have shown that compounds similar to this sulfonamide significantly reduced tumor growth while affecting the expression of proliferation markers such as Ki67.

Q & A

Q. Optimization strategies :

Q. Table 1. Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | +20% efficiency |

| Temperature | 60–80°C | Maximizes coupling |

| Catalyst | Piperidine (0.1 eq) | Reduces byproducts |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR | δ 10.2 (NH, indole) | |

| HRMS | m/z 499.1234 (calc. 499.1228) |

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., Bcl-2/Mcl-1 proteins) to prioritize derivatives .

- MD Simulations : Assess binding stability in physiological conditions .

Q. Example workflow :

Generate derivative library using cheminformatics tools.

Screen via docking against target proteins.

Validate top candidates with in vitro assays.

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Multi-technique validation : Cross-check NMR/X-ray data to confirm bond geometries (e.g., hydrazine-carbonyl planarity) .

- Polymorphism screening : Test crystallization solvents to identify dominant conformers .

- Dynamic NMR : Detect rotational barriers in solution that may differ from solid-state structures .

Case study : Discrepancies in indole orientation resolved via single-crystal X-ray (R factor = 0.028) .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for anticancer activity?

Answer:

Q. Table 3. SAR Insights from Indole Derivatives

| Derivative | IC₅₀ (µM) | Key Modification |

|---|---|---|

| 10j (chloro) | 0.8 | Enhanced lipophilicity |

| 10m (pyridyl) | 1.2 | Improved solubility |

Basic: How is purity assessed during synthesis?

Answer:

- HPLC : Monitor reaction progress with C18 columns (UV detection at 254 nm) .

- Melting Point : Compare experimental (e.g., 192–194°C) to literature values .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% .

Advanced: What mechanistic insights explain side reactions during indole conjugation?

Answer:

- Competitive pathways : Aldol condensation vs. Michael addition under varying pH .

- Steric effects : Bulky substituents hinder indole-methylene alignment, reducing yield .

- Oxidative byproducts : Mitigate via inert atmosphere (N₂/Ar) .

Mitigation : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity .

Basic: What safety protocols are essential for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.